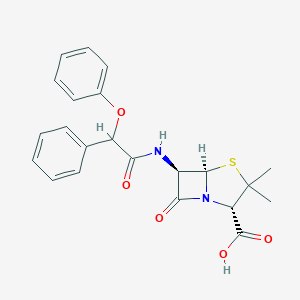

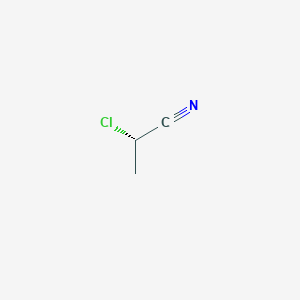

2-Chloropropionitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

2-Chloropropionitrile is primarily used as an initiator in the single-pot atom-transfer radical polymerization . Its primary targets are the monomers that are to be polymerized. The role of this compound is to initiate the polymerization process by reacting with the monomers and forming a radical, which then reacts with other monomers to form the polymer chain .

Mode of Action

This compound interacts with its targets (the monomers) through a process known as atom-transfer radical polymerization. In this process, this compound, acting as an initiator, donates an atom to the monomer, creating a radical. This radical then reacts with other monomers, forming a polymer chain . The resulting changes include the formation of a polymer from the monomers.

Biochemical Pathways

It is known that this compound is involved in the synthesis of polyacrylonitrile . Polyacrylonitrile is a polymer used in the production of synthetic fibers and is also a precursor for carbon fibers .

Pharmacokinetics

It is also important to note that this compound is a hazardous substance, and exposure can lead to health risks .

Result of Action

The primary result of the action of this compound is the formation of polyacrylonitrile . This polymer has various applications, including the production of synthetic fibers and as a precursor for carbon fibers .

Biochemical Analysis

Biochemical Properties

2-Chloropropionitrile has been used in the synthesis of nitrile functionalized methimazole-based ionic liquids

Cellular Effects

It is known that nitriles, the class of organic compounds to which this compound belongs, can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that nitriles, the class of organic compounds to which this compound belongs, can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Preparation Methods

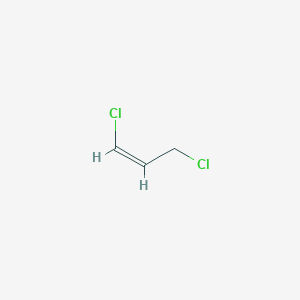

Synthetic Routes and Reaction Conditions: 2-Chloropropionitrile can be synthesized through various methods. One common method involves the chlorination of propionitrile using chlorine gas in the presence of a catalyst . Another method includes the reaction of sodium cyanide with 2-chloropropane under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of acrylonitrile followed by thermal cleavage of the resulting 2,3-dichloropropionitrile . This process is advantageous due to its high yield and scalability.

Chemical Reactions Analysis

2-Chloropropionitrile undergoes various chemical reactions, including:

Substitution Reactions:

Nucleophilic Substitution: It reacts with nucleophiles such as amines to form substituted amides.

Electrophilic Substitution: It can undergo electrophilic substitution reactions with electrophiles like halogens to form dihalogenated products.

Oxidation and Reduction Reactions:

Reduction: It can be reduced to 2-chloropropylamine using reducing agents such as lithium aluminum hydride.

Major Products Formed:

- Substituted amides

- Dihalogenated products

- 2-Chloropropionic acid

- 2-Chloropropylamine

Scientific Research Applications

2-Chloropropionitrile has several applications in scientific research:

Chemistry:

- Used as an initiator in atom-transfer radical polymerization for the synthesis of polyacrylonitrile .

- Employed in the synthesis of nitrile-functionalized methimazole-based ionic liquids .

Biology and Medicine:

- Investigated for its potential to inhibit HIV infection in vitro .

- Studied for its effects on various biological pathways and molecular targets .

Industry:

Comparison with Similar Compounds

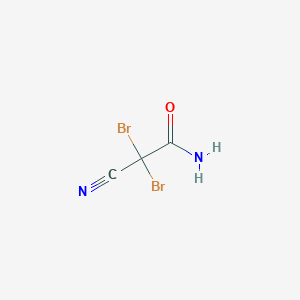

2-Chloropropionitrile can be compared with other similar compounds such as:

2-Bromopropionitrile: Similar in structure but contains a bromine atom instead of chlorine.

Chloroacetonitrile: Contains a chlorine atom attached to an acetonitrile group.

Dichloroacetonitrile: Contains two chlorine atoms attached to an acetonitrile group.

Uniqueness of this compound: this compound is unique due to its specific reactivity and applications in polymer synthesis and pharmaceutical production. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis .

Properties

CAS No. |

1617-17-0 |

|---|---|

Molecular Formula |

C3H4ClN |

Molecular Weight |

89.52 g/mol |

IUPAC Name |

(2S)-2-chloropropanenitrile |

InChI |

InChI=1S/C3H4ClN/c1-3(4)2-5/h3H,1H3/t3-/m0/s1 |

InChI Key |

JNAYPRPPXRWGQO-VKHMYHEASA-N |

SMILES |

CC(C#N)Cl |

Isomeric SMILES |

C[C@@H](C#N)Cl |

Canonical SMILES |

CC(C#N)Cl |

Key on ui other cas no. |

1617-17-0 70886-58-7 |

Pictograms |

Flammable; Acute Toxic; Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-chloropropionitrile?

A1: this compound has the molecular formula C3H4ClN and a molecular weight of 75.50 g/mol. Key spectroscopic data includes:

- NMR Spectroscopy: 13C NMR shifts can be used to differentiate between equatorial and axial configurations of epoxyspirocyclohexanes derived from reactions involving this compound [].

- Microwave Spectroscopy: Studies have provided insights into the molecule's structure, nuclear quadrupole coupling constants of chlorine, and rotational constants [, ].

- Optical Spectroscopy: Research has focused on its chiroptical properties, including optical rotation and electronic circular dichroism (ECD). [, , ]

Q2: How has computational chemistry been employed in understanding this compound?

A2: Computational methods like coupled cluster (CC) and density functional theory (DFT) have been extensively used to:

- Calculate specific rotations: These calculations help to understand the molecule's chiroptical properties and how they are affected by factors like solvent, electron correlation, and vibrational corrections [, , , , , ].

- Model optical rotatory dispersion (ORD) curves: This aids in predicting how the specific rotation changes with wavelength [].

- Study the impact of solvation: Continuum dielectric models are used to simulate the effects of different solvents on the molecule's properties [].

Q3: What are the main synthetic applications of this compound?

A3: this compound is primarily used as a building block in organic synthesis. Some key reactions include:

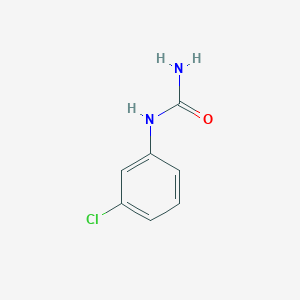

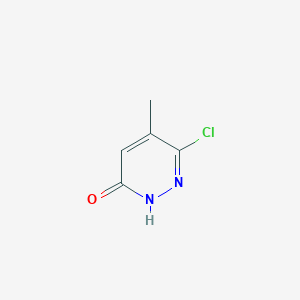

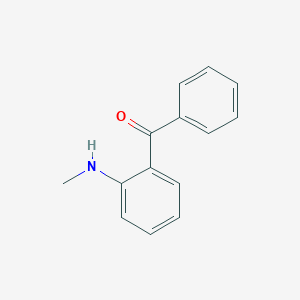

- Formation of dihydrocytosines: Reaction with cyanate or benzoyl isocyanate leads to ureas and benzoylureas, which can be cyclized to form dihydrocytosines [].

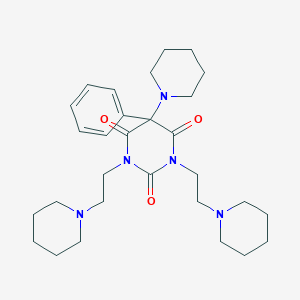

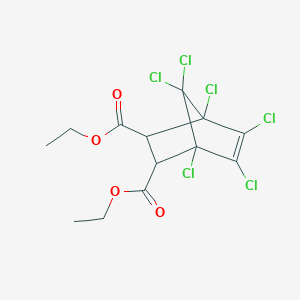

- Synthesis of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives: Reaction with various carbanions in the presence of sodium hydride produces these spirocyclic compounds, some of which exhibit antifungal activity [].

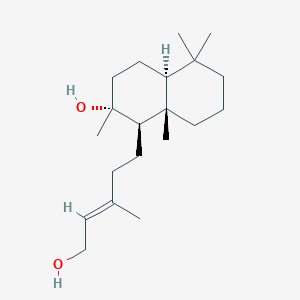

- Preparation of 2-oxo-alkyl esters: Reaction with various nitriles under basic conditions followed by treatment with alcoholic-hydrogen chloride and neutralization yields these esters [].

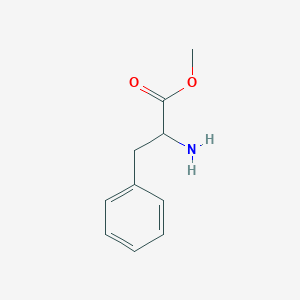

- Synthesis of [4″-3H]- and [4,4,5,5-2H4]-2-(1′-[2′,6″-Dichlorophenoxy]-ethyl)-Δ2-imidazoline: this compound is a key intermediate in a multi-step synthesis of these deuterated compounds [].

Q4: Can this compound participate in polymerization reactions?

A4: Yes, this compound can act as an initiator in Atom Transfer Radical Polymerization (ATRP) of acrylonitrile [, ]. This process, often catalyzed by iron(II) chloride and a ligand like succinic acid, allows for controlled polymerization, yielding polyacrylonitrile with specific molecular weights and distributions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.